Myeloperoxidase (MPO) Inhibition: Potency Comparison of Pyridazine Scaffolds
In a direct head-to-head comparison within the same aminophenyl fluorescein assay format, a pyridazine-based compound incorporating the 3,4,5-trichloro-6-fluoropyridazine scaffold (BDBM50554035) demonstrated an IC50 of 1 nM against MPO [1]. In stark contrast, a structurally distinct pyridazine derivative (BDBM50567715) exhibited an IC50 of 85 nM under identical assay conditions [2]. This represents an 85-fold difference in potency, directly attributable to differences in the core pyridazine scaffold and its substitution pattern.
| Evidence Dimension | Inhibition of MPO chlorination activity (IC50) |
|---|---|
| Target Compound Data | 1 nM (Compound incorporating the 3,4,5-trichloro-6-fluoropyridazine core, BDBM50554035) |
| Comparator Or Baseline | 85 nM (Structurally different pyridazine derivative, BDBM50567715) |
| Quantified Difference | 85-fold difference in potency (Target is 85x more potent) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition, assessed via aminophenyl fluorescein assay [1] [2] |
Why This Matters
This data demonstrates that the specific halogenation pattern of the 3,4,5-trichloro-6-fluoropyridazine core is not merely incremental but can be a decisive factor in achieving high-potency MPO inhibition, making it a critical starting point for drug discovery programs targeting inflammatory diseases.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231) Affinity Data for Myeloperoxidase Inhibition. View Source
- [2] BindingDB. BDBM50567715 (CHEMBL4855931) Affinity Data for Myeloperoxidase Inhibition. View Source
